molecular formula C28H38O19 B1674439 Laminaribiose octaacetate CAS No. 22551-65-1

Laminaribiose octaacetate

Cat. No. B1674439
CAS RN: 22551-65-1
M. Wt: 678.6 g/mol
InChI Key: KXQUPCAOOLXBPP-HYSGBLIFSA-N
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Description

Laminaribiose octaacetate is a compound with the molecular formula C28H38O19 . It is a derivative of laminaribiose, a disaccharide used notably in the agricultural field and as an antiseptic . The compound contains a total of 86 bonds, including 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .


Molecular Structure Analysis

The molecular structure of laminaribiose octaacetate is characterized by a total of 86 bonds. There are 48 non-H bonds, 8 multiple bonds, 20 rotatable bonds, 8 double bonds, 2 six-membered rings, 8 esters (aliphatic), and 3 ethers (aliphatic) .


Chemical Reactions Analysis

The bienzymatic production of laminaribiose from sucrose and glucose was combined with adsorption on zeolite BEA to introduce a first capture and purification step . Downstream processing including washing and desorption steps was characterized and optimized on a milliliter scale in batch mode .


Physical And Chemical Properties Analysis

Laminaribiose octaacetate has a molecular weight of 678.593 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Preparation and Chemical Conversion

Laminaribiose octaacetate, a derivative of the microbial polysaccharide curdlan, is prepared through specific degradation followed by acetylation. Its utility as a starting material for organic synthesis is highlighted by its conversion into N-acetylhyalobiuronic acid, a disaccharide unit of hyaluronic acid. This process involves a series of reactions, including azidonitration and selective discrimination of two primary hydroxyl groups in the disaccharide intermediates (Wang, Sakairi, & Kuzuhara, 1991).

Structural Analysis

The crystal and molecular structure of α-laminaribiose octa-acetate reveals significant differences in endo- and exo-cyclic torsion angles and glycosidic linkage geometry compared to related disaccharides. Acetylation notably alters the molecule's overall shape and influences packing features, with the conformation of AcO-6′ providing experimental evidence of the predicted gauche-trans-gauche− conformation (Lamba, 1986).

In Vitro Synthetic Enzymatic Biosystems

Laminaribiose, a precursor for pharmaceutical building blocks and potential prebiotic, can be synthesized from maltodextrin and glucose using an in vitro enzymatic biosystem. This system, composed of α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase, and 4-glucanotransferase, offers a cost-effective and green method for producing laminaribiose and other disaccharides, highlighting its industrial potential (Sun, Wei, & You, 2019).

Safety And Hazards

According to the available safety data sheets, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling laminaribiose octaacetate . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

The future directions for laminaribiose octaacetate involve improving the enzymatic synthesis process. The use of hybrid computationally guided strategies for engineering large proteins such as laminaribiose phosphorylase has been highlighted . This approach demonstrates the power of adapting incompatible enzymes in in vitro biosystems to enhance industrial performance .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUPCAOOLXBPP-HYSGBLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177088
Record name Laminaribiose octaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laminaribiose octaacetate

CAS RN

22551-65-1
Record name Laminaribiose octaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laminaribiose octaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
LX Wang, N Sakairi, H Kuzuhara - Carbohydrate research, 1991 - Elsevier
… Laminaribiose octaacetate (2b) was prepared in greater than 50% yield from the microbial … Acetolysis of curdlan also gave a-laminaribiose octaacetate (2~) in 27% yield. The usefulness …
Number of citations: 47 www.sciencedirect.com
K Anno, N Seno, E Nakamura, H Saito… - Journal of the …, 1959 - Taylor & Francis
… By MagnesolCelite chromatography using benzene-tert.butanol as developer, laminaribiose octaacetate was separated from cellobiose octaacetate and isolated in the crystalline form; …
Number of citations: 6 www.tandfonline.com
LX Wang, N Sakairi, H Kuzuhara - 1991 - Taylor & Francis
… p-(l—»3)-linked galactobiose octaacetate (14) was achieved in a 6-step reaction sequence in more than 30% overall yield, starting from the readily available laminaribiose octaacetate (…
Number of citations: 9 www.tandfonline.com
A SATo, K WATANABE - core.ac.uk
… with sodium acetate and acetic anhydride yielded crystalline 3-laminaribiose octaacetate. … are in close agreement with the published values (11) for (8-laminaribiose octaacetate. No …
Number of citations: 0 core.ac.uk
T Yamamoto, J Fukumoto - … of the Agricultural Chemical Society of …, 1959 - Taylor & Francis
… By MagnesolCelite chromatography using benzene-tert.butanol as developer, laminaribiose octaacetate was separated from cellobiose octaacetate and isolated in the crystalline form; …
Number of citations: 9 www.tandfonline.com
H SUGISAWA, H EDO - Journal of Food Science, 1966 - Wiley Online Library
… White amorphous powder (0.5 g) containing laminaribiose and isomaltotriose was acylated by the ordinary method, and gave 20 mg of p-laminaribiose octaacetate, mp 160C. However, …
Number of citations: 68 ift.onlinelibrary.wiley.com
IR Siddiqui, B Furgala - Journal of Apicultural Research, 1967 - Taylor & Francis
The disaccharides maltose, kojibiose, isomaltose, nigerose, neotrehalose, gentiobiose and laminaribiose were isolated from honey and characterized as crystalline octaacetates. …
Number of citations: 121 www.tandfonline.com
C Malet, A Planas - FEBS letters, 1998 - Wiley Online Library
Removal of the catalytic nucleophile Glu134 of the retaining 1,3‐1,4‐β‐glucanase from Bacillus licheniformis by mutation to alanine yields an enzyme with no glycosidase activity. The …
Number of citations: 277 febs.onlinelibrary.wiley.com
K MATSUDA, T SEKIGUCHI - core.ac.uk
… Twice recrystallized product showed mp 158--159C, undepressed on admixture with the known 3-laminaribiose octaacetate isolated from hydrol (23) ; a 3–262 (c. 23; chloroform). …
Number of citations: 2 core.ac.uk
S Shiba, A Terawaki, T Taguchi, J Kawamata - Nature, 1959 - nature.com
… Both were characterized by conversion into (3-laminaribiose octaacetate and (3-cellobiose octaacetate, respectively. This result showed that sugar b contained laminaribiose and …
Number of citations: 249 www.nature.com

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